Metapramine

NMDA receptor antagonist glutamatergic signaling

Metapramine (CAS 21730-16-5, RP 19560) resolves the confounding anticholinergic burden of conventional TCAs in preclinical pain and depression models. Its distinct pharmacodynamic profile-enhanced norepinephrine turnover with minimal reuptake inhibition-diverges from classical NRIs such as desipramine, while low-affinity NMDA antagonism (IC50 1.4 µM) provides a secondary mechanism not shared by generic TCAs. • Analgesic efficacy demonstrated in PBQ writhing (ED50 9.9 mg/kg i.p.) via opioid-independent pathways. • Established GC/HPLC plasma determination methods support analytical method development and forensic toxicology validation. • Supplied with ≥98% purity and comprehensive CoA; stable under ambient shipping conditions.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 21730-16-5
Cat. No. B130554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetapramine
CAS21730-16-5
Synonyms10,11-Dihydro-N,5-dimethyl-5H-Dibenz[b,f]azepin-10-amine;  5-Methyl-10-methylamino-10,11-dihydrodibenzo[b,f]azepine;  Metapramine;  RP 19560;  10,11-Dihydro-5-methyl-10-5H-Dibenz[b,f]azepine; 
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C
InChIInChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3
InChIKeyYXVZOBVWVRFPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metapramine: Baseline Profile


Metapramine (CAS 21730-16-5, RP 19560) is a tricyclic antidepressant (TCA) developed by Rhone Poulenc and introduced in France in 1984 . It belongs to the dibenzoazepine structural class and exhibits a distinct biochemical profile characterized by selective norepinephrine reuptake inhibition without affecting serotonin or dopamine transporters . Unlike conventional TCAs, metapramine enhances norepinephrine turnover while minimally inhibiting its reuptake . The compound also demonstrates low-affinity NMDA receptor antagonism and analgesic properties independent of opioid mechanisms .

Mechanism
Norepinephrine turnover enhancement study fit; minimal reuptake inhibition
Pathway
Low-affinity NMDA receptor antagonism for glutamatergic pathway research
Assay context
Reported low anticholinergic interference in neurobehavioral assays
Model
Preclinical analgesic and antiarrhythmic model screening

Metapramine: Substitution Challenges


Substituting metapramine with a generic TCA such as imipramine or desipramine overlooks critical pharmacodynamic distinctions. Metapramine's unique combination of enhanced norepinephrine turnover with minimal reuptake inhibition contrasts with the classical TCA mechanism . Furthermore, metapramine exhibits a notably low anticholinergic liability relative to most TCAs , and its NMDA receptor antagonism represents a secondary pharmacology not shared by conventional agents . These divergences translate into measurable differences in preclinical efficacy models and potential adverse effect profiles, rendering simple interchange scientifically untenable.

Mechanism mismatch
Classical TCAs inhibit NE reuptake; metapramine enhances NE turnover, which may shift monoaminergic endpoint interpretation.
NMDA pharmacology gap
Generic TCAs lack NMDA receptor antagonism; glutamatergic readouts may not transfer directly.
Anticholinergic burden difference
Most TCAs carry significant anticholinergic liability; metapramine's reported low burden may alter behavioral and physiological endpoints.

Metapramine: Differentiation Evidence


NMDA Receptor Antagonism

Metapramine acts as a low-affinity antagonist at the NMDA receptor complex channel. In radioligand binding assays using [3H]TCP on rat cortical membranes, metapramine inhibited binding with an IC50 of 1.4 ± 0.2 µM. This affinity is approximately 25-fold lower than that of phencyclidine (PCP) and 350-fold lower than that of MK-801 (dizocilpine) .

NMDA antagonism
Head-to-head
IC50 = 1.4 ± 0.2 µM (vs PCP 0.056 µM, MK-801 0.004 µM)
Reported NMDA pathway binding context; 25× weaker than PCP.
Rat cortical membranes, [3H]TCP assay.
NMDA receptor antagonist glutamatergic signaling

Analgesic Efficacy

In the phenylbenzoquinone (PBQ)-induced writhing test in mice, metapramine exhibited an acute ED50 of 9.9 ± 0.1 mg/kg i.p. . In contrast, a separate study reported ED50 values for imipramine (2.3 mg/kg) and desipramine (3.2 mg/kg) in a mouse writhing assay (acetic acid) . While direct cross-study comparison is limited by differing algogens, the data indicate metapramine possesses measurable but comparatively lower analgesic potency than these reference TCAs.

Analgesic potency
Cross-study
ED50 = 9.9 mg/kg i.p. (PBQ)
Reported analgesic endpoint context; differs from imipramine (2.3 mg/kg) in acetic acid model.
Cross-study comparison; different algogens limit direct ranking.
analgesic antinociceptive pain models

Antiarrhythmic Activity

In an anesthetized rat model of coronary artery occlusion and reperfusion, both metapramine and imipramine (tricyclic antidepressants) reduced mortality and the duration of ventricular fibrillation following coronary artery ligation. Arrhythmias were practically suppressed after 15 minutes of coronary artery ligation in both drug groups . This effect is attributed to a quinidine-like cardiac depressant activity shared by these compounds .

Antiarrhythmic effect
Head-to-head
Metapramine: arrhythmias suppressed after 15 min Imipramine: similar suppression, no significant difference
Reported cardiac model endpoint context; class-typical quinidine-like effect.
Rat coronary ligation/reperfusion model.
antiarrhythmic ischemia-reperfusion cardiac pharmacology

Norepinephrine Turnover Enhancement

Unlike conventional TCAs that primarily inhibit norepinephrine reuptake, metapramine markedly enhances norepinephrine turnover while minimally inhibiting its reuptake . This divergent biochemical profile was noted in early comparative studies and may underlie differences in therapeutic effects observed clinically .

NE turnover
Class-level
Markedly enhances NE turnover; minimal reuptake inhibition
Class-level mechanism divergence; supports mechanistic differentiation.
Qualitative description; direct binding/kinetic data not reported.
norepinephrine turnover reuptake inhibition monoaminergic mechanism

Anticholinergic Liability

Metapramine has been anecdotally reported to lack anticholinergic effects, a property that distinguishes it from most tricyclic antidepressants . While direct radioligand binding data for muscarinic receptors is not publicly available, the absence of anticholinergic activity is cited as contributing to its large tolerance and lower incidence of typical TCA side effects .

Anticholinergic
Data to verify
Reported lack of anticholinergic effects
Context-dependent; may reduce muscarinic interference in assays.
Direct muscarinic binding data not publicly available.
anticholinergic muscarinic receptor side effect profile

Rapid Onset of Action

Metapramine is described as having an apparent rapid clinical onset of action, in contrast to the typical 2-4 week lag observed with most tricyclic antidepressants . This property, along with its psychostimulant component, may be linked to its unique biochemical profile .

Onset of action
Supporting
Apparent rapid onset (qualitative)
Reported onset context; may support time-sensitive studies.
Limited quantitative time-to-effect data.
onset of action pharmacokinetics antidepressant

Metapramine: Application Scenarios


Preclinical Pain Research

Metapramine's combination of moderate analgesic efficacy (ED50 9.9 mg/kg i.p. in PBQ writhing ) and low-affinity NMDA antagonism (IC50 1.4 µM ) makes it a suitable tool for investigating NMDA-dependent pain pathways. Its reported lack of anticholinergic effects reduces confounding variables common to TCA-based analgesia studies. This profile supports its use in rodent models of inflammatory and neuropathic pain where glutamatergic modulation is hypothesized to play a role.

Cardiovascular Pharmacology

The demonstration that metapramine, like imipramine, suppresses ischemia-reperfusion arrhythmias in rats positions it as a relevant compound for comparative studies exploring the quinidine-like cardiac effects of TCAs. Researchers investigating the balance between antiarrhythmic and potential proarrhythmic actions (e.g., QTc prolongation) may utilize metapramine as a reference TCA with a distinct side effect profile, particularly given its lower anticholinergic burden.

Neuropsychiatric Research

Metapramine's unique biochemical action—enhancing norepinephrine turnover with minimal reuptake inhibition —offers a mechanistic probe distinct from classical NE reuptake inhibitors like desipramine. This divergence may be exploited in studies aiming to dissect the contributions of NE turnover enhancement versus transporter blockade to antidepressant efficacy, psychostimulation, or neuroplasticity. Its rapid onset profile further supports time-sensitive experimental designs.

Analytical Method Development

Given its established GC and HPLC methods for plasma determination, metapramine serves as a useful reference standard for developing or validating analytical assays for tricyclic antidepressants. Its distinct chromatographic properties and the presence of three demethylated metabolites provide a robust test system for method optimization in forensic toxicology or pharmacokinetic studies.

Application
Selection Property
Validation Focus
Preclinical Pain Research
NMDA pathway context, moderate analgesic potency
Pain-model endpoint review, glutamatergic modulation assay
Cardiovascular Pharmacology
Ischemia-reperfusion model profile, quinidine-like cardiac effect
Arrhythmia endpoint review, cardiac safety context
Neuropsychiatric Research
NE turnover mechanism, rapid biochemical action
Mechanistic differentiation from classical reuptake inhibitors
Analytical Method Development
Distinct chromatographic properties, metabolite profile
Method validation review, TCA analytical reference

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37 linked technical documents
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